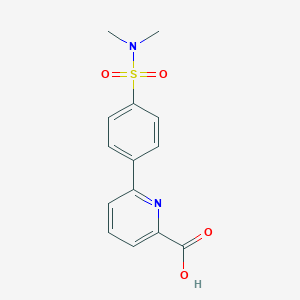
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid (6-DMPPA) is an organic compound that belongs to the class of organic compounds known as picolinates. It is an aromatic heterocyclic compound that has a molecular formula of C10H11NO4S. It is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. 6-DMPPA is a white to off-white crystalline solid that is soluble in organic solvents.
作用机制
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to act as a catalyst in the reaction of organic substrates, promoting the formation of the desired product. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% may also act as a ligand, binding to the active sites of enzymes and other proteins, thereby modulating their activity.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to have no direct biochemical or physiological effects. However, it may affect the activity of enzymes and other proteins by binding to their active sites, thereby modulating their activity.
实验室实验的优点和局限性
The main advantage of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its ease of synthesis. The reaction is typically conducted at room temperature, and yields a white crystalline solid. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is soluble in organic solvents, which makes it easy to handle and store. The main limitation of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is that it is not very stable, and is prone to decomposition in the presence of light and heat.
未来方向
There are a number of potential future directions for research involving 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. These include exploring its use as a reagent in the synthesis of peptides and peptidomimetics, investigating its potential as a ligand for enzymes and other proteins, and studying its effects on the activity of enzymes and other proteins. In addition, further research could be conducted to explore the potential of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as an intermediate in the synthesis of drugs, pesticides, and dyes. Finally, further research could be conducted to improve the stability of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%, thus enabling it to be used in a wider range of applications.
合成方法
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-N,N-dimethylsulfamoylphenol with picolinic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically conducted at room temperature, and yields a white crystalline solid.
科学研究应用
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of various biologically active compounds, including antimicrobial agents, antitumor agents, and inhibitors of the enzyme cyclooxygenase-2. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used as a reagent in the synthesis of peptides and peptidomimetics.
属性
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQPWMESFCSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


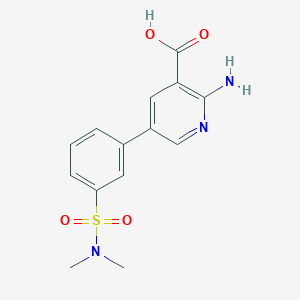
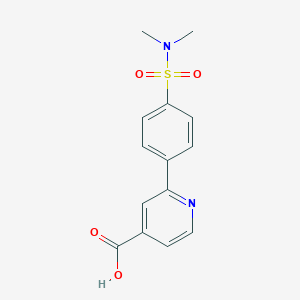
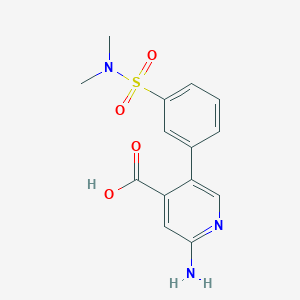
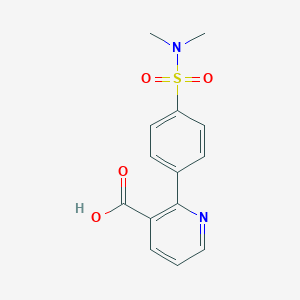
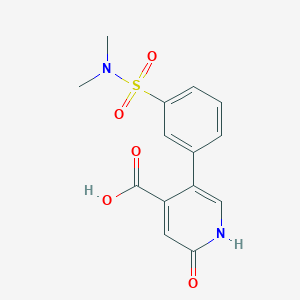

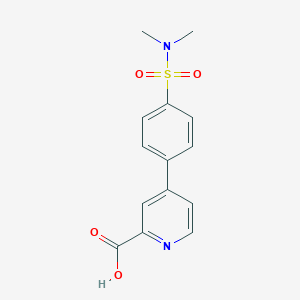


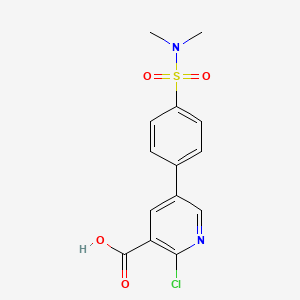
![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
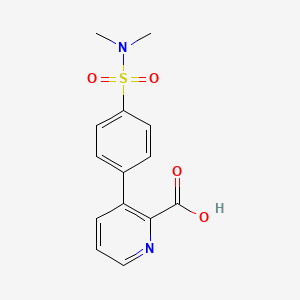
![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)